molecular formula C22H15Cl3F3N3O3 B2594222 N-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetyl]-N'-(3,4-dichlorophenyl)urea CAS No. 339020-29-0

N-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetyl]-N'-(3,4-dichlorophenyl)urea

Cat. No.: B2594222
CAS No.: 339020-29-0
M. Wt: 532.73
InChI Key: BEMITZKEEMAGIW-UHFFFAOYSA-N
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Description

N-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetyl]-N'-(3,4-dichlorophenyl)urea is a synthetic urea derivative of high interest in agrochemical and pharmacological research. Its molecular structure, featuring dichlorophenyl and trifluoromethylpyridinyl moieties, is commonly associated with potent biological activity. This compound is primarily investigated for its potential as a lead molecule in the development of novel crop protection agents, such as herbicides or insecticides. Researchers study its mechanism of action, which may involve the inhibition of specific enzymatic pathways critical to plant or microbial growth. Supplied as a high-purity solid, it is suitable for in vitro assay development, binding studies, and structure-activity relationship (SAR) analysis. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-N-[(3,4-dichlorophenyl)carbamoyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl3F3N3O3/c23-16-6-3-14(9-17(16)24)30-21(33)31-20(32)11-34-15-4-1-12(2-5-15)7-19-18(25)8-13(10-29-19)22(26,27)28/h1-6,8-10H,7,11H2,(H2,30,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMITZKEEMAGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OCC(=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl3F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetyl]-N’-(3,4-dichlorophenyl)urea typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetyl]-N’-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The presence of halogen atoms makes the compound susceptible to oxidation reactions.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

N-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetyl]-N’-(3,4-dichlorophenyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetyl]-N’-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and functional groups enable it to bind to target proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural and Functional Analysis

The table below compares key structural features and applications of the target compound with related urea derivatives:

Compound Name Key Substituents Molecular Features Reported Use/Activity Reference
Target Compound : N-[2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetyl]-N'-(3,4-dichlorophenyl)urea 3-Chloro-5-(trifluoromethyl)pyridine, phenoxy acetyl, 3,4-dichlorophenyl Halogenated pyridine, dichlorophenyl, urea Hypothesized insecticide
Chlorfluazuron (N-(((3,5-dichloro-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) 3-Chloro-5-(trifluoromethyl)pyridinyloxy, difluorobenzamide, dichlorophenyl Pyridinyloxy, benzamide, urea Insect growth regulator
Teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Dichloro-difluorophenyl, difluorobenzamide Polychlorinated phenyl, benzamide, urea Chitin synthesis inhibitor
Hexaflumuron (N-(((3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) Tetrafluoroethoxy, dichlorophenyl, difluorobenzamide Fluorinated alkoxy, benzamide, urea Termiticide
Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) Trifluoromethylphenyl, dimethylurea Simple urea backbone, trifluoromethyl Herbicide
Key Observations:
  • Halogenation : The target compound and chlorfluazuron share a 3-chloro-5-(trifluoromethyl)pyridine group, which enhances lipophilicity and resistance to metabolic degradation .
  • Backbone Flexibility: Unlike chlorfluazuron’s rigid pyridinyloxy linkage, the target compound’s phenoxy acetyl chain may improve solubility and membrane permeability .
  • Substituent Positioning : The 3,4-dichlorophenyl group in the target compound contrasts with the 3,5-dichloro-4-substituted phenyl groups in teflubenzuron and hexaflumuron. This positional difference could alter binding affinity to insect chitin synthases .

Research Findings and Hypotheses

Metabolic Stability:
  • Fluorinated groups (e.g., trifluoromethyl in the target compound and hexaflumuron) are known to reduce oxidative metabolism, extending half-life in biological systems .
Target Specificity:
  • Chlorfluazuron’s efficacy as an insect growth regulator is attributed to its pyridinyloxy group’s interaction with chitin synthase. The target compound’s pyridinylmethyl group may mimic this interaction but with altered steric effects .
  • Simple urea derivatives like fluometuron lack aromatic complexity, resulting in broader herbicidal activity but lower insecticidal specificity .

Biological Activity

N-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetyl]-N'-(3,4-dichlorophenyl)urea is a synthetic compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that includes a pyridine ring with trifluoromethyl substitution, which is known to enhance biological activity through various mechanisms.

Chemical Structure and Properties

  • Chemical Formula : C15H12ClF3N2O2
  • Molecular Weight : 344.71 g/mol
  • IUPAC Name : this compound
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structural motifs have demonstrated significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values often in the low micromolar range.

CompoundTarget BacteriaMIC (µM)
Compound AS. aureus5.08 ± 0.4
Compound BE. coli10.0 ± 1.0
This compoundTBDTBD

Case Studies

  • Case Study 1: Antitubercular Activity
    A study published in MDPI explored the antitubercular potential of structural analogs of this compound. The research indicated that certain substitutions on the phenyl ring significantly enhanced the inhibitory effects against Mycobacterium tuberculosis, suggesting that modifications similar to those in this compound could lead to promising antitubercular agents .
  • Case Study 2: Anticancer Properties
    Another investigation focused on the anticancer properties of related compounds, revealing that they exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer models. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Initial data suggest moderate absorption with a half-life conducive to once-daily dosing regimens; however, detailed studies are required to ascertain its safety profile and potential side effects.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including ether formation (e.g., coupling of substituted pyridine and phenol derivatives) and isocyanate addition for urea bond formation . Key variables affecting yield include:

  • Catalyst choice (e.g., phase-transfer catalysts for etherification).
  • Temperature control during isocyanate coupling to avoid side reactions.
  • Solvent polarity (e.g., acetonitrile or DMF for intermediate stabilization).

A comparative study of routes (e.g., stepwise vs. one-pot synthesis) is recommended, with purity assessed via HPLC (>98% purity threshold) and structural confirmation via FT-IR (urea C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR resolves aromatic protons (δ 6.8–8.2 ppm) and trifluoromethyl groups (δ -60 ppm in ¹⁹F NMR) .
  • XRD : Critical for confirming crystalline phase identity, especially if polymorphs exist .
  • HPLC-MS : Quantifies impurities (e.g., unreacted intermediates) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What is the mechanism of action against biological targets, and how do structural modifications affect efficacy?

Methodological Answer: Based on structurally related urea derivatives, this compound may act as a tyrosine kinase inhibitor (pharmaceutical context) or herbicide (agricultural context) . To validate:

  • Perform enzyme inhibition assays (e.g., IC₅₀ determination for kinase targets).
  • Compare bioactivity of analogs (e.g., replacing the 3,4-dichlorophenyl group with methyl or methoxy substituents) to establish structure-activity relationships (SAR) .

Q. How can computational models predict the compound’s interactions with biological targets or environmental behavior?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock to model binding to kinase domains or herbicide targets (e.g., acetolactate synthase) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity or photostability .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity data .

Q. How do polymorphic forms impact physicochemical stability and bioavailability?

Methodological Answer:

  • Thermal Analysis (DSC/TGA) : Identify polymorphs by melting points and decomposition profiles .
  • Solubility Studies : Compare dissolution rates of crystalline vs. amorphous forms in biorelevant media (e.g., FaSSIF for pharmaceuticals) .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) with HPLC tracking .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Standardized Assay Protocols : Control variables like cell line selection (e.g., HEK293 vs. HeLa for kinase assays) or herbicide application methods .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., impurity profiles) .
  • Interlab Validation : Reproduce key studies with independent synthesis batches .

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